Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride
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Overview
Description
Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a chromane ring system substituted with amino, fluorine, and carboxylate groups, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromane core, followed by the introduction of the amino and fluorine substituents. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.
Chromane Core Formation: The chromane core can be synthesized through a cyclization reaction of appropriate phenolic precursors under acidic or basic conditions.
Amino and Fluorine Substitution:
Esterification and Hydrochloride Formation: The carboxylate group is esterified using methanol and an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted chromane derivatives, which can be further utilized in various applications.
Scientific Research Applications
Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-8-chlorochromane-7-carboxylate hydrochloride
- Methyl 4-amino-8-bromochromane-7-carboxylate hydrochloride
- Methyl 4-amino-8-iodochromane-7-carboxylate hydrochloride
Uniqueness
Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H12FNO3 |
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Molecular Weight |
225.22 g/mol |
IUPAC Name |
methyl 4-amino-8-fluoro-3,4-dihydro-2H-chromene-7-carboxylate |
InChI |
InChI=1S/C11H12FNO3/c1-15-11(14)7-3-2-6-8(13)4-5-16-10(6)9(7)12/h2-3,8H,4-5,13H2,1H3 |
InChI Key |
ZMTAIRURPXMRFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(CCO2)N)F |
Origin of Product |
United States |
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